molecular formula C13H14N2 B14762092 3-[Amino(phenyl)methyl]aniline

3-[Amino(phenyl)methyl]aniline

Cat. No.: B14762092
M. Wt: 198.26 g/mol
InChI Key: PAGUZWYDCUYZSG-UHFFFAOYSA-N
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Description

3-[Amino(phenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted at the para position with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(phenyl)methyl]aniline can be achieved through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by amination. For instance, nitrobenzene can be reduced to aniline using a reducing agent such as tin and hydrochloric acid. The resulting aniline can then undergo a nucleophilic substitution reaction with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of nitrobenzene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-[Amino(phenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Amino(phenyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Amino(phenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Amino(phenyl)methyl]aniline is unique due to the presence of both an amino group and an aminomethyl group on the aromatic ring. This structural feature allows it to participate in a broader range of chemical reactions compared to simpler aniline derivatives. Additionally, its dual functionality makes it a valuable intermediate in the synthesis of more complex organic molecules .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-[amino(phenyl)methyl]aniline

InChI

InChI=1S/C13H14N2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,14-15H2

InChI Key

PAGUZWYDCUYZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N

Origin of Product

United States

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